

# 3,4-Difluoro propyl U-47700 vs. fentanyl analogs: a comparative analysis

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Compound of Interest

Compound Name: 3,4-Difluoro propyl U-47700

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## A Comparative Analysis of U-47700 and Fentanyl Analogs

A detailed examination of the pharmacological profiles of the non-fentanyl synthetic opioid U-47700 and a range of fentanyl analogs, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. Due to a lack of available pharmacological data for **3,4-Difluoro propyl U-47700**, this analysis will focus on the parent compound, U-47700.

This guide presents a comparative analysis of the chemical structures, receptor binding affinities, in vitro functional activities, in vivo potencies, and metabolic stabilities of U-47700 and a selection of representative fentanyl analogs. The information is intended to serve as a resource for understanding the pharmacological nuances of these potent synthetic opioids.

#### **Data Presentation**

The following tables summarize the quantitative data for U-47700 and various fentanyl analogs, facilitating a direct comparison of their key pharmacological parameters.

Table 1: Chemical Structures



Compound	Chemical Structure	
U-47700	trans-3,4-dichloro-N-[2- (dimethylamino)cyclohexyl]-N-methylbenzamide	
Fentanyl	N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]propanamide	
Carfentanil	methyl 1-(2-phenylethyl)-4- [(phenylamino)carbonyl]piperidine-4-carboxylate	
Sufentanil	N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4- piperidyl]-N-phenylpropanamide	
Alfentanil	N-[1-[2-(4-ethyl-5-oxo-2-tetrazolin-1-yl)ethyl]-4- (methoxymethyl)-4-piperidyl]-N- phenylpropanamide	
Remifentanil	methyl 1-(3-methoxy-3-oxopropyl)-4- [(phenylamino)carbonyl]piperidine-4-carboxylate	
Acetylfentanyl	N-phenyl-N-[1-(2-phenylethyl)-4- piperidyl]acetamide	

Table 2: Receptor Binding Affinities (Ki, nM)

Compound	μ-Opioid Receptor (MOR)	δ-Opioid Receptor (DOR)	к-Opioid Receptor (KOR)
U-47700	11.1[1][2]	1220[1]	287[1]
Fentanyl	1.35 - 7.6[3][4]	248[3]	786[3]
Carfentanil	0.19[5]	-	-
Sufentanil	-	-	-
Alfentanil	-	-	-
Remifentanil	-	-	-
Acetylfentanyl	-	-	-



Table 3: In Vitro Functional Activity (EC50, nM)

Compound	Assay	μ-Opioid Receptor (MOR)
U-47700	cAMP accumulation	8.8 ((1R,2R) stereoisomer)[6]
Fentanyl	cAMP inhibition	Sub-nanomolar[7][8]
Cyclopropylfentanyl	cAMP inhibition	Sub-nanomolar[7][8]
Furanylfentanyl	cAMP inhibition	Sub-nanomolar[7][8]
Butyrylfentanyl	cAMP inhibition	Sub-nanomolar[7][8]
Valerylfentanyl	cAMP inhibition	>100-fold less potent than fentanyl[7][8]
Acetylfentanyl	cAMP inhibition	Less potent than fentanyl[7][8]

Table 4: In Vivo Potency (ED50, mg/kg)

Compound	Animal Model	Analgesia	Respiratory Depression
U-47700	Mouse (tail flick)	0.21[6]	-
Fentanyl	Mouse (tail withdrawal)	0.122[9]	0.96[10]
Morphine	Mouse (tail flick)	2.5[6]	55.3[10]
3-Furanylfentanyl	Mouse	-	2.60[10]
Crotonylfentanyl	Mouse	-	2.72[10]
Para-methoxyfentanyl	Mouse	-	3.31[10]

Table 5: Metabolic Stability



Compound	Primary Metabolic Pathways	Key Metabolites
U-47700	N-dealkylation, hydroxylation of the cyclohexyl ring.[6]	N-desmethyl-U-47700, N,N-didesmethyl-U-47700.[6]
Fentanyl	Oxidative N-dealkylation (major), hydrolysis, hydroxylation.[11][12]	Norfentanyl (major), despropionyl fentanyl (minor), various hydroxylated metabolites.[11][12]
Acetylfentanyl	N-dealkylation.[12]	Acetyl norfentanyl.[12]
Remifentanil	Ester hydrolysis by non- specific plasma and tissue esterases.[13]	-

## **Experimental Protocols**

**Receptor Binding Assays** 

- Objective: To determine the binding affinity of the compounds for opioid receptors.
- Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (MOR), δ-opioid receptor (DOR), or κ-opioid receptor (KOR).[9] A specific radioligand, such as [3H]DAMGO for MOR, is incubated with the cell membranes in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[14]

In Vitro Functional Assays (cAMP Inhibition)

• Objective: To assess the functional activity of the compounds as agonists at the  $\mu$ -opioid receptor.



Methodology: A common method is the cyclic adenosine monophosphate (cAMP) inhibition
assay using CHO cells co-expressing the MOR and a cAMP-responsive reporter gene.[6]
Cells are treated with forskolin to stimulate cAMP production, followed by the addition of
varying concentrations of the test compound. The activation of the MOR by an agonist
inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The change in cAMP is
measured, and concentration-response curves are generated to determine the EC50 (the
concentration that produces 50% of the maximal response) and the maximal efficacy (Emax)
of the compound.[7][8]

In Vivo Analgesia Assays (Tail Flick/Withdrawal Test)

- Objective: To evaluate the analgesic potency of the compounds in animal models.
- Methodology: The warm water tail withdrawal test is a common procedure.[9] Mice are administered the test compound, typically via subcutaneous injection. After a set period, the distal portion of the mouse's tail is immersed in warm water (e.g., 55°C), and the latency to flick or withdraw the tail is measured. A cut-off time is established to prevent tissue damage. Dose-response curves are constructed to determine the ED50, the dose that produces a maximal possible effect in 50% of the subjects.

#### Metabolic Stability Assays

- Objective: To identify the major metabolic pathways and metabolites of the compounds.
- Methodology: In vitro studies often utilize human liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450s.[15] The test compound is incubated with the liver fractions and necessary cofactors (e.g., NADPH). Samples are taken at different time points and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[16][17] In vivo studies involve administering the compound to animals and analyzing biological samples (e.g., urine, blood) to identify the metabolites formed in a whole-organism system.[6]

### **Visualizations**

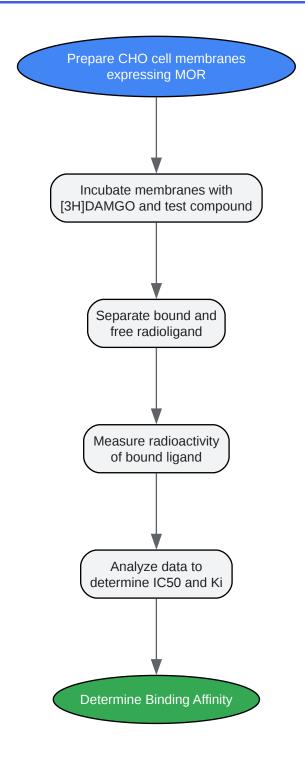




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Caption: Mu-opioid receptor signaling pathway activated by agonists.

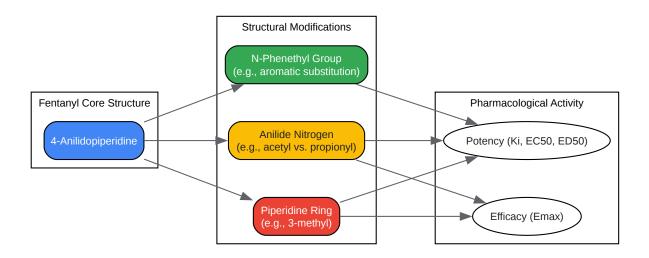




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Caption: Experimental workflow for receptor binding assay.





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Caption: Structure-activity relationship of fentanyl analogs.

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